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The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) has emerged

as a critical node in cellular signaling pathways, making it a compelling target for cancer

therapy. Its role in the RAS-MAPK pathway, a key driver of many cancers, has spurred the

development of numerous small molecule inhibitors. This guide provides an objective

comparison of RMC-4529 (also known as RMC-4630 or SAR442720) against other prominent

SHP2 inhibitors in clinical development, including TNO155, JAB-3068, and RLY-1971. The

comparison is based on available preclinical and clinical data, with a focus on quantitative

metrics and experimental methodologies.

Introduction to SHP2 and Its Inhibition
SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that

plays a pivotal role in signal transduction downstream of receptor tyrosine kinases (RTKs).[1]

By dephosphorylating specific substrates, SHP2 generally acts as a positive regulator of the

RAS-MAPK signaling cascade, which is frequently hyperactivated in various cancers.

Consequently, inhibiting SHP2 presents a promising therapeutic strategy to attenuate

oncogenic signaling. The inhibitors discussed in this guide are allosteric inhibitors, which bind

to a site distinct from the active site, locking the enzyme in an inactive conformation. This

mechanism offers high selectivity and avoids the challenges associated with targeting the

highly conserved active site of phosphatases.[1]
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Biochemical and Cellular Potency
A direct comparison of the biochemical and cellular potency of SHP2 inhibitors is crucial for

understanding their intrinsic activity. The half-maximal inhibitory concentration (IC50) is a key

metric, though it's important to note that variations in assay conditions can influence these

values.

Inhibitor Alias
Biochemical
IC50 (nM)

Cellular
Activity (Cell
Line)

Reference

RMC-4529
RMC-4630,

SAR442720

Data not publicly

available in direct

comparative

studies

Active in RAS-

mutant cell lines
[2][3]

TNO155 11

IC50 of 100 nM

in KYSE520 5-

day cell

proliferation

assay

[4][5]

JAB-3068

Data not publicly

available in direct

comparative

studies

Active in various

solid tumor cell

lines

[6][7]

RLY-1971 GDC-1971

Data not publicly

available in direct

comparative

studies

Potent inhibition

of SHP2 in

preclinical

models

[8][9]

Preclinical Pharmacology
Preclinical studies in animal models provide valuable insights into the in vivo efficacy and

pharmacokinetic properties of these inhibitors.
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Inhibitor Animal Model Key Findings Reference

RMC-4529
Mouse xenograft

models

Showed anti-tumor

effects and

modulation of the

immune system.

Combination with a

PD-1 inhibitor resulted

in deep and durable

tumor growth

inhibition.

[2]

TNO155
Mouse, Rat, Dog,

Monkey

Good oral

bioavailability across

species (60-100%).

Showed promise in

combination with

various targeted

therapies in solid

tumor cell lines and

patient-derived

xenograft models.

[4]

JAB-3068 Preclinical models
Showed anti-tumor

activity.
[6][7]

RLY-1971
Preclinical cancer

models

Demonstrated

significant anti-tumor

activity as a

monotherapy and in

combination with other

anti-tumor agents.

[8][9]

Clinical Development and Preliminary Efficacy
All four inhibitors have entered clinical trials, primarily in patients with advanced solid tumors

harboring RAS pathway mutations. The following table summarizes key findings from early-

phase clinical studies.
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Inhibitor
Phase of
Development

Key Clinical
Findings
(Monotherapy/Com
bination)

Reference

RMC-4529 Phase 1/2

Monotherapy: Disease

control rate (DCR) of

71% in KRAS G12C

mutated NSCLC.

Combination with

sotorasib was safe

and tolerable with

promising early

clinical activity in

NSCLC.

[10]

TNO155 Phase 1/2

Monotherapy: Stable

disease (SD) in 20%

of patients with

advanced solid

tumors. Combination

with spartalizumab:

DCR of 26.3%.

Combination with

ribociclib: DCR of

13.0%.

[11][12][13][14]

JAB-3068 Phase 1/2

Maximum tolerated

dose (MTD) and

recommended Phase

2 dose (RP2D) have

been identified for

monotherapy.

[15]

RLY-1971 Phase 1

Currently in clinical

trials in combination

with the KRAS G12C

inhibitor divarasib.

[8][9]
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Safety and Tolerability
The safety profiles of these SHP2 inhibitors are generally comparable, with common adverse

events reflecting their on-target effects.

Inhibitor
Common Adverse Events
(All Grades)

Reference

RMC-4529

Edema (peripheral and

pulmonary), decreased

ejection fraction, cytopenias.

[16]

TNO155

Increased blood creatine

phosphokinase, peripheral

edema, diarrhea, acneiform

dermatitis.

[12][14]

JAB-3068
DLTs evaluated in dose-

escalation studies.
[17]

RLY-1971
Safety data from ongoing trials

not yet fully reported.

Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used to evaluate these

inhibitors, the following diagrams are provided.
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Preclinical Evaluation

Clinical Evaluation

Biochemical Assay
(e.g., pNPP or DiFMUP substrate)

Cellular Assay
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Identifies potent compounds
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(Target Engagement)
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In Vivo Efficacy
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Pharmacokinetics (PK)
(ADME)
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Phase 1 Trial
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Informs clinical dosing

Phase 2 Trial
(Preliminary Efficacy)

Establishes safety
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Demonstrates efficacy
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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